molecular formula C18H23NO4S2 B2645623 N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 2034265-93-3

N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No. B2645623
CAS RN: 2034265-93-3
M. Wt: 381.51
InChI Key: XPWZAIWJQJLINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization

    • The compound N-(2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide has been utilized in the synthesis and characterization of various chemical compounds. For instance, similar compounds have been used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds (Beney, Boumendjel, & Mariotte, 1998).
  • Photochemical and Photophysical Properties

    • Compounds with similar structures exhibit notable photochemical and photophysical properties, making them useful in applications like photodynamic therapy for cancer treatment. For example, zinc phthalocyanine derivatives have shown high singlet oxygen quantum yields, significant for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Electronic and Stereochemical Interactions

    • Studies on N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides have provided insights into their stereochemical and electronic interactions. These insights are crucial for understanding the molecular behavior of similar compounds (Olivato et al., 2008).
  • Biocatalysis in Drug Metabolism

    • Similar compounds have been used to study the application of biocatalysis in drug metabolism. For instance, biaryl-bis-sulfonamide compounds have been metabolized using microbial systems, providing insights into drug metabolism processes (Zmijewski et al., 2006).
  • Antimicrobial and Antifungal Activities

    • Derivatives of this compound have shown promising antimicrobial and antifungal activities. Such compounds are being explored for their potential in treating various bacterial and fungal infections (Helal et al., 2013).
  • Antioxidant and Anticancer Activities

    • Novel derivatives of similar compounds have demonstrated significant antioxidant and anticancer activities. These activities are being investigated for potential therapeutic applications in conditions like glioblastoma and breast cancer (Tumosienė et al., 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-23-11-10-19(13-16-9-12-24-14-16)18(20)8-5-15-3-6-17(7-4-15)25(2,21)22/h3-4,6-7,9,12,14H,5,8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZAIWJQJLINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.